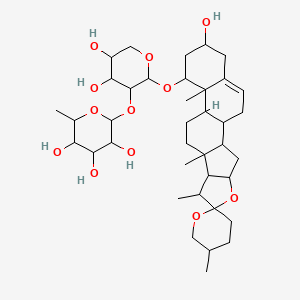
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1-->2)-beta-D-xylopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside is a steroidal saponin compound. Steroidal saponins are a class of natural products known for their diverse biological activities. This compound is isolated from various plant species, including Cordyline fruticosa and Paris quadrifolia . It has garnered interest due to its potential therapeutic properties, particularly in nephroprotective and hepatoprotective applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside involves multiple steps, including glycosylation reactions. The structure of this compound was elucidated using spectroscopic analysis, including 1D and 2D NMR, and mass spectrometry . The synthetic route typically involves the protection of hydroxyl groups, glycosylation with rhamnopyranosyl and xylopyranosyl donors, and subsequent deprotection steps.
Industrial Production Methods
the extraction from natural sources, such as Cordyline fruticosa leaves, involves the use of aqueous methanolic extraction followed by chromatographic techniques to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Glycosylation reactions often involve the use of glycosyl donors and catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while glycosylation reactions result in various glycosides.
Wissenschaftliche Forschungsanwendungen
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal saponins and their derivatives.
Biology: The compound has shown potential nephroprotective and hepatoprotective effects in animal models.
Medicine: Research suggests its potential use in developing therapeutic agents for kidney and liver diseases.
Wirkmechanismus
The mechanism of action of 25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside involves its interaction with specific molecular targets and pathways. It has been shown to exert protective effects on renal and hepatic tissues by modulating oxidative stress and inflammatory responses . The compound’s ability to decrease levels of AST, ALT, ALP, urea, uric acid, and creatinine in doxorubicin-treated rats indicates its role in protecting against nephrotoxicity and hepatotoxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fruticoside M: Another steroidal saponin isolated from Cordyline fruticosa with similar nephroprotective and hepatoprotective activities.
Paris saponins: Steroidal saponins isolated from Paris quadrifolia, known for their cardiotoxic effects.
Uniqueness
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities. Its combination of rhamnopyranosyl and xylopyranosyl moieties differentiates it from other steroidal saponins and enhances its therapeutic potential .
Eigenschaften
Molekularformel |
C38H60O12 |
|---|---|
Molekulargewicht |
708.9 g/mol |
IUPAC-Name |
2-[4,5-dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C38H60O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,17-19,21-35,39-44H,7-16H2,1-5H3 |
InChI-Schlüssel |
SKHJNNFXCKTDBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7Z)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12326077.png)
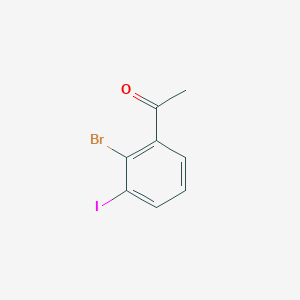
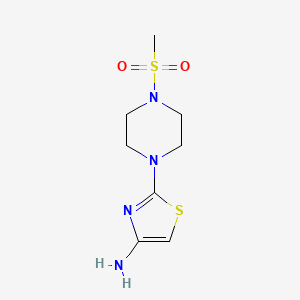

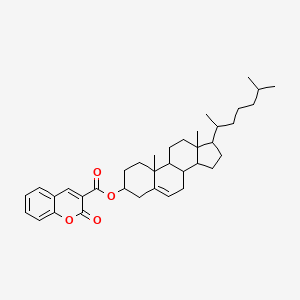
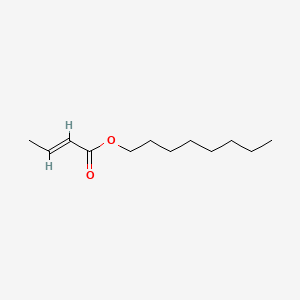
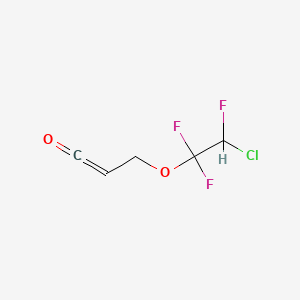
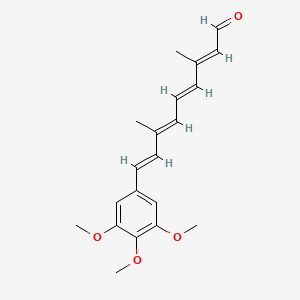

![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid](/img/structure/B12326119.png)
![(Hexamethylenetetramine)penta[copper(I) cyanide]](/img/structure/B12326121.png)
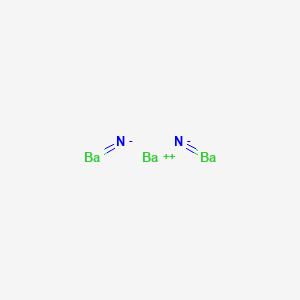
![Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12326133.png)
